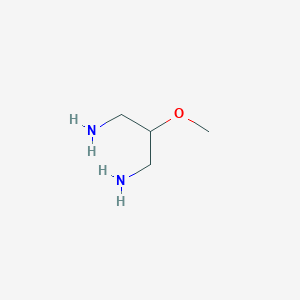![molecular formula C27H24N4O2 B2538610 N-(2-phényléthyl)-3-oxo-2-(4-éthylphényl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251545-25-1](/img/no-structure.png)
N-(2-phényléthyl)-3-oxo-2-(4-éthylphényl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel pyrazolo[3,4-b]quinoline derivatives has been explored in recent research. One study describes the synthesis of pyrazolo[3,4-b]quinoline α-ketophosphonic and hydroxymethylenebisphosphonic acid compounds, starting from 2-chloro-3-formylquinoline. The process involved obtaining N-1 derivatives with a side chain containing methylene groups. An unexpected intramolecular cyclization and phosphonylation reaction occurred when attempting to synthesize a derivative with two methylene groups in the side chain, leading to the formation of a new six-member lactam ring and a tetracyclic ring system. This domino reaction was unique to the pyrazolo[3,4-b]quinoline derivatives, as similar conditions did not induce the reaction in pyrazolo[3,4-b]pyridine derivatives. The structures of these compounds were confirmed through spectroscopic data and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was elucidated using various spectroscopic techniques. NMR, infrared, and high-resolution mass spectroscopy were employed to fully characterize the phosphonic acid compounds and their ester and carboxylic acid precursors. The unexpected tetracyclic compounds formed through the addition-cyclization cascade reaction were also identified spectroscopically. X-ray diffraction data further confirmed the proposed structures of these novel compounds .
Chemical Reactions Analysis
The research highlighted an unexpected chemical reaction during the synthesis of pyrazolo[3,4-b]quinoline derivatives. The addition-cyclization cascade reaction involved the phosphonylation of an aromatic ring, which was not observed in other similar derivatives under the same experimental conditions. This reaction was specific to the pyrazolo[3,4-b]quinoline derivatives and resulted in the formation of a tetracyclic ring system. The reaction was reproducible with different phosphite reagents but consistently produced only the six-member ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were determined through their full characterization. The spectroscopic data provided insights into the molecular structures, which are crucial for understanding the physical properties such as solubility, melting points, and stability. The chemical properties, including reactivity and potential for further reactions, were inferred from the observed unexpected intramolecular cyclization and phosphonylation reaction. The detailed characterization of these compounds lays the groundwork for further exploration of their potential applications .
Relevance to 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Applications De Recherche Scientifique
- Les dérivés de la quinoline-carboxamide ont été étudiés comme agents anticancéreux potentiels. Plus précisément, les composés 3e, 4b, 11b et 13d ont montré une bonne activité antiproliférative contre quatre lignées cellulaires cancéreuses différentes : MCF-7, CACO, HepG-2 et HCT-116. Ces dérivés ont présenté une efficacité comparable ou meilleure que la doxorubicine, le médicament de référence .
- L'évaluation in silico des propriétés ADME (absorption, distribution, métabolisme et excrétion) a révélé que les composés les plus puissants de la quinoline-carboxamide sont biodisponibles par voie orale sans pénétration de la barrière hémato-encéphalique. Ce profil favorable renforce leur potentiel en tant que candidats médicaments .
- Les chercheurs ont exploré différentes voies de synthèse pour préparer des dérivés de la quinoline. Une méthode implique des réactions de cyclisation à partir de la 4-hydroxyquinoline, ce qui conduit à la formation de structures de quinoline-carboxamide .
Propriétés anticancéreuses
Biodisponibilité orale et propriétés ADME
Synthèse et modifications structurales
En résumé, le dérivé de la quinoline-carboxamide est prometteur en tant qu'agent anticancéreux, avec de multiples possibilités d'exploration et d'optimisation supplémentaires. Les chercheurs continuent d'étudier ses applications potentielles et ses mécanismes d'action. Si vous avez besoin d'informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊 .
Mécanisme D'action
Target of Action
The primary targets of this compound are protein kinases (PKs), which are the main regulators of cell survival and proliferation . The compound has been shown to have inhibitory activity against Pim-1 kinase .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity. This results in anti-proliferative effects, as the protein kinases are unable to carry out their normal function of regulating cell survival and proliferation .
Biochemical Pathways
The compound affects the pathway involving protein kinases and their regulation of cell survival and proliferation. By inhibiting the activity of Pim-1 kinase, the compound disrupts this pathway, leading to anti-proliferative effects . Additionally, the compound induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been assessed in silico. All of the strongest compounds in this class, including this one, are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of the compound’s action is a decrease in cell proliferation due to the inhibition of protein kinases. This leads to anti-proliferative effects and the induction of apoptosis .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-ethylbenzaldehyde with ethyl acetoacetate to form 4-ethyl-3-phenylbut-2-en-1-one, which is then reacted with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazinecarboxamide. This compound is then reacted with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-ethyl-3-phenylbut-2-en-1-one.", "Step 2: Reaction of 4-ethyl-3-phenylbut-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 2-(4-ethylphenyl)hydrazinecarboxamide.", "Step 3: Reaction of 2-(4-ethylphenyl)hydrazinecarboxamide with 2-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
Numéro CAS |
1251545-25-1 |
Formule moléculaire |
C27H24N4O2 |
Poids moléculaire |
436.515 |
Nom IUPAC |
2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32) |
Clé InChI |
VFMITLMRNOVQAS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)




![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)

![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)



![(3S,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2538549.png)